N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide
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Overview
Description
N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of benzotriazole derivatives
Preparation Methods
The synthesis of N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. The synthetic route generally includes the formation of the benzotriazole core, followed by the introduction of the furan and carboxamide groups. Reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for cost-effectiveness and efficiency .
Chemical Reactions Analysis
N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzotriazole and furan rings, leading to the formation of various substituted products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide can be compared with other benzotriazole derivatives, such as:
N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]-5-(4-methylphenyl)furan-2-carboxamide: Similar structure but with a different substituent on the furan ring.
N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]-5-(3-bromophenyl)furan-2-carboxamide: Similar structure but with a bromine substituent instead of chlorine.
N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]-5-(3-fluorophenyl)furan-2-carboxamide: Similar structure but with a fluorine substituent instead of chlorine.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and biological activities .
Properties
Molecular Formula |
C24H16Cl2N4O2 |
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Molecular Weight |
463.3 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C24H16Cl2N4O2/c1-14-5-7-18(13-19(14)26)30-28-20-8-6-17(12-21(20)29-30)27-24(31)23-10-9-22(32-23)15-3-2-4-16(25)11-15/h2-13H,1H3,(H,27,31) |
InChI Key |
YFJKDLXTQFEFLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl)Cl |
Origin of Product |
United States |
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